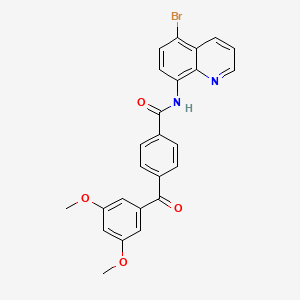
4-(3,5-dimethoxybenzoyl)-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide
Vue d'ensemble
Description
4-(3,5-dimethoxybenzoyl)-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide, commonly known as DIBNAH, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has shown promising results in various biological studies.
Mécanisme D'action
DIBNAH is believed to inhibit enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that DIBNAH has several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce melanin production in human melanoma cells, which may have potential applications in the treatment of skin disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DIBNAH is its potency as an enzyme inhibitor. It has been shown to have a lower IC50 value compared to other inhibitors of the same enzymes. However, one of the limitations of DIBNAH is its solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of DIBNAH. One potential application is in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of DIBNAH in human trials. Additionally, the potential use of DIBNAH in the treatment of skin disorders and cancer should be explored further. Finally, the development of more soluble derivatives of DIBNAH may improve its use in various experiments.
Conclusion:
In conclusion, DIBNAH is a promising compound that has shown potential in various scientific research applications. Its potency as an enzyme inhibitor and its antioxidant properties make it a potential therapeutic agent for several diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
DIBNAH has been extensively studied for its potential use as a therapeutic agent. It has been shown to inhibit several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes play a crucial role in various diseases such as Alzheimer's, Parkinson's, and skin disorders.
Propriétés
IUPAC Name |
4-(3,5-dimethoxybenzoyl)-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-15(2)22-14-23(16(3)10-24(22)28)27-26(30)18-8-6-17(7-9-18)25(29)19-11-20(31-4)13-21(12-19)32-5/h6-15,28H,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFUQWGJUCFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)OC)OC)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B3557597.png)
![8-(3-chlorophenyl)-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557615.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557621.png)
![methyl 5-bromo-3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B3557626.png)
![methyl 3-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methoxy-1-benzofuran-2-carboxylate](/img/structure/B3557637.png)
![2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B3557646.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3557648.png)
![N-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B3557649.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B3557656.png)

![ethyl 4-{[(2-chlorobenzoyl)(4-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3557687.png)
![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557691.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557698.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557716.png)